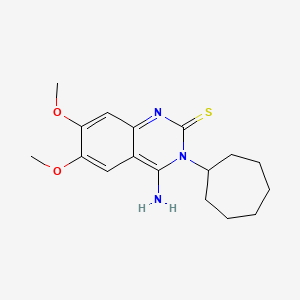
3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is a heterocyclic compound. Featuring a quinazoline core, it has substituted cycloheptyl, imino, and dimethoxy groups, contributing to its diverse reactivity and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization: : Begin with cycloheptanone and 2-aminobenzamide, reacting under acidic conditions.
Substitution: : Introduce imino and dimethoxy groups using appropriate reagents such as methoxylating agents.
Thionation: : Convert the resulting quinazoline compound to its thione derivative using sulfurizing agents.
Industrial Production Methods: Industrial-scale production may leverage continuous flow chemistry for enhanced yield and purity, focusing on optimizing reaction times, temperature controls, and reagent quantities to maintain high efficiency and consistency.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can be oxidized under controlled conditions to yield sulfoxides and sulfones.
Reduction: : It undergoes reduction to form corresponding thiols and amines.
Substitution: : Capable of nucleophilic substitution reactions at the imino and methoxy positions.
Oxidation: : Use of peracids or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminium hydride.
Substitution: : Utilization of alkylating agents under basic or neutral conditions.
Sulfoxides and Sulfones: : From oxidation.
Thiols and Amines: : From reduction.
Alkylated Derivatives: : From substitution.
科学的研究の応用
Chemistry:
Synthesis: : Intermediate in synthesizing more complex heterocyclic systems.
Catalysis: : Used in catalytic processes due to its unique structure.
Enzyme Inhibitors: : Potential as an enzyme inhibitor, especially targeting kinases and proteases.
Biochemical Probes: : Used to study cellular pathways and molecular interactions.
Drug Development: : Investigated for therapeutic potential in various diseases due to its bioactive properties.
Diagnostics: : Utilized in designing diagnostic tools for detecting specific biomarkers.
Material Science: : Applied in creating advanced materials with specific electronic and structural properties.
Chemical Sensors: : Used in the development of sensors for detecting environmental pollutants and hazardous substances.
作用機序
Molecular Targets: 3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione targets specific enzymes and receptors, modulating their activity. Its interaction with molecular targets often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Pathways Involved:Signal Transduction: : Modulates kinase and phosphatase pathways.
Cell Cycle Regulation: : Affects checkpoints and cell proliferation signals.
類似化合物との比較
Unique Attributes:
Cycloheptyl Group: : Provides distinct steric and electronic properties.
Dimethoxy Substitution: : Enhances solubility and bioavailability.
2-Methyl-3,4-dihydroquinazoline: : Lacks the cycloheptyl and dimethoxy groups, leading to different reactivity.
6,7-Dimethoxy-2-phenylquinazoline: : Shares the dimethoxy substitution but differs in other structural aspects, leading to varied applications and reactivity.
In sum, 3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione's unique structure and properties make it a valuable compound across multiple fields, from chemistry and biology to industrial applications. It continues to be a focal point in research for its potential to innovate in both scientific and practical contexts. How does that sound?
特性
IUPAC Name |
4-amino-3-cycloheptyl-6,7-dimethoxyquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-21-14-9-12-13(10-15(14)22-2)19-17(23)20(16(12)18)11-7-5-3-4-6-8-11/h9-11H,3-8,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHRQLRWLKBMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)C3CCCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
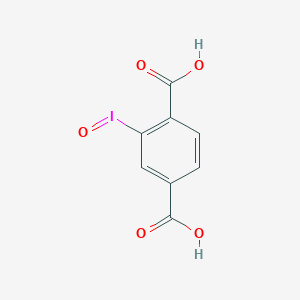
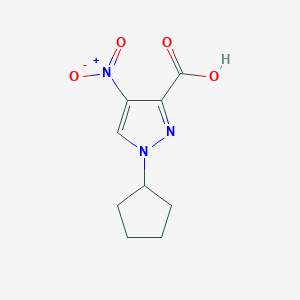
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)

![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)
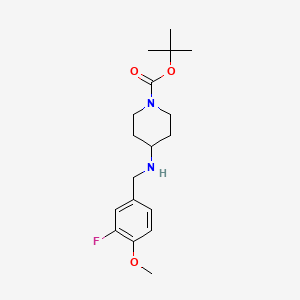
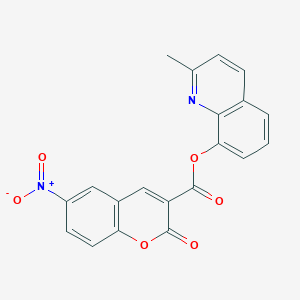
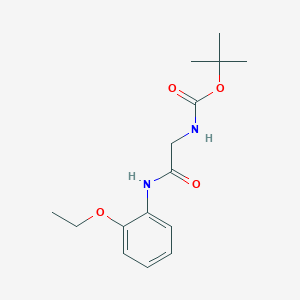
![N-(4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2568508.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
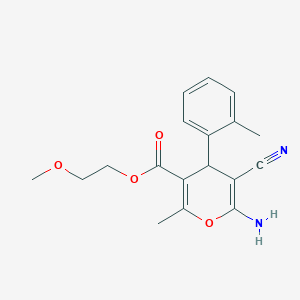
![2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide](/img/structure/B2568511.png)
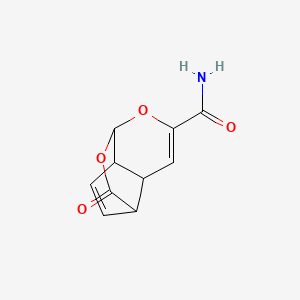
![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)
